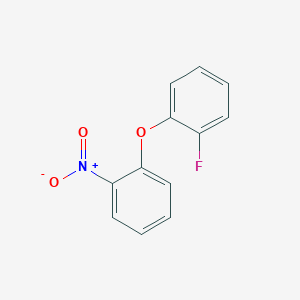2-Fluorophenyl 2-nitrophenyl ether
CAS No.: 93974-08-4
Cat. No.: VC4811915
Molecular Formula: C12H8FNO3
Molecular Weight: 233.198
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93974-08-4 |
|---|---|
| Molecular Formula | C12H8FNO3 |
| Molecular Weight | 233.198 |
| IUPAC Name | 1-(2-fluorophenoxy)-2-nitrobenzene |
| Standard InChI | InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
| Standard InChI Key | XVZDYNSMGNIZSS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Fluorophenyl 2-nitrophenyl ether consists of two benzene rings connected by an ether (–O–) linkage. The fluorine atom is situated at the ortho position of one benzene ring, while the nitro group () occupies the ortho position of the adjacent ring . This substitution pattern is critical to its electronic and steric properties, influencing reactivity and intermolecular interactions. The compound’s SMILES notation, , reflects this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.20 g/mol | |
| Density | 1.315–1.324 g/cm³ | |
| Boiling Point | 296.5°C at 760 mmHg | |
| Refractive Index | 1.587 | |
| Flash Point | 133.1°C | |
| Vapor Pressure | 0.00253 mmHg at 25°C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). In this reaction, 2-fluorophenol reacts with 2-nitrochlorobenzene under basic conditions, often using potassium carbonate () as a base and dimethylformamide (DMF) as a polar aprotic solvent . Heating the mixture to 80–120°C facilitates the displacement of the chloride ion by the phenoxide nucleophile, yielding the ether product.
Purification is achieved through recrystallization or column chromatography, with yields dependent on reaction optimization .
Industrial-Scale Considerations
While detailed industrial protocols are scarce, scaling up production would necessitate optimizing parameters such as solvent choice, temperature control, and catalyst efficiency . Continuous flow reactors, which enhance heat transfer and mixing, could improve safety and output compared to batch processes, though specific methodologies remain undocumented in publicly available literature.
Physicochemical Properties
Solubility and Stability
The compound is soluble in organic solvents like dichloromethane, acetone, and DMF but exhibits limited solubility in water due to its hydrophobic aromatic backbone . The electron-withdrawing nitro and fluorine groups enhance stability against hydrolysis and oxidation, making it suitable for applications requiring prolonged exposure to harsh conditions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine and nitro substituents. For example, typically shows a singlet near -110 ppm, while displays split aromatic proton signals due to the asymmetric substitution pattern . Mass spectrometry confirms the molecular ion peak at .
Applications in Scientific Research
Ion-Selective Electrodes (ISEs)
A primary application of 2-fluorophenyl 2-nitrophenyl ether is as a plasticizer in polymer membrane-based ISEs . Its high dielectric constant and compatibility with polyvinyl chloride (PVC) matrices improve membrane flexibility and ionophore mobility, enhancing sensor response times and selectivity for target ions like calcium or potassium .
Future Research Directions
-
Electrochemical Sensors: Investigating synergistic effects with novel ionophores to develop ISEs for emerging contaminants.
-
Pharmaceutical Intermediates: Evaluating its role in synthesizing fluorinated drug candidates, leveraging the fluorine atom’s bioisosteric properties.
-
Environmental Persistence: Assessing biodegradation pathways and ecotoxicological impacts to address regulatory concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume